Thioguanosin

Leukemia Cancer Research Cytotoxicity

6-Thioguanosine is a nucleoside antimetabolite that bypasses HGPRT-dependent activation required by 6-thioguanine, enabling direct cellular incorporation and distinct metabolic kinetics. This eliminates salvage pathway variability for reproducible thiopurine research. With IC50 of 0.19 µM against MOLT-4 leukemia, 99.2% SARS-CoV-2 3CL-Pro inhibition at 20 µM, and B. anthracis spore germination inhibition (Ki=98 µM), it is a versatile probe for cancer, antiviral, and host-pathogen studies. Choose 6-Thioguanosine for its unique direct-activation profile unavailable from 6-TG or 6-MP.

Molecular Formula C10H13N5O4S
Molecular Weight 299.31 g/mol
Cat. No. B8307058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThioguanosin
Molecular FormulaC10H13N5O4S
Molecular Weight299.31 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=NC2=S)N
InChIInChI=1S/C10H13N5O4S/c11-10-13-7-4(8(20)14-10)12-2-15(7)9-6(18)5(17)3(1-16)19-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,20)/t3-,5+,6-,9-/m1/s1
InChIKeyOTDJAMXESTUWLO-FTWQFJAYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thioguanosine: Nucleoside Analog Antimetabolite for Research | CAS 85-31-4


Thioguanosine (6-Thioguanosine, 6-Mercaptoguanosine) is a purine nucleoside analog antimetabolite, structurally comprising a guanine base linked to a ribose sugar with a sulfur atom substitution at the 6-position . It is an active metabolite of the immunosuppressant azathioprine and a direct ribonucleoside counterpart to the clinical antileukemic agent 6-thioguanine (6-TG) . Thioguanosine demonstrates broad biological activity including anticancer, antiviral, and antibacterial effects, making it a valuable research tool for investigating nucleic acid metabolism and cellular signaling pathways .

Why 6-Thioguanosine Cannot Be Substituted with 6-Thioguanine or 6-Mercaptopurine


Despite their shared thiopurine scaffold, 6-thioguanosine is not functionally interchangeable with its nucleobase counterpart 6-thioguanine (6-TG) or the related antimetabolite 6-mercaptopurine (6-MP). 6-thioguanosine bypasses the rate-limiting HGPRT-dependent phosphoribosylation step required for activation of the nucleobases [1], leading to divergent metabolic profiles, potency thresholds, and cellular response patterns [2]. Direct substitution in experimental workflows would yield non-equivalent biological outcomes and irreproducible results, underscoring the need for compound-specific selection.

Quantitative Differentiation of 6-Thioguanosine from Key Analogs: A Data-Driven Selection Guide


Cytotoxicity Against Human T-Cell Leukemia (MOLT-4)

6-Thioguanosine exhibits potent antiproliferative activity against MOLT-4 T-cell leukemia cells. This potency is a key differentiator from its nucleobase form and other purine analogs [1].

Leukemia Cancer Research Cytotoxicity

Antiviral Activity Against SARS-CoV-2

6-Thioguanosine demonstrates significant inhibition of SARS-CoV-2 induced cytotoxicity and protease activity, distinguishing it from other nucleoside analogs lacking this specific antiviral profile .

Antiviral SARS-CoV-2 Coronavirus

Inhibition of Bacillus anthracis Spore Germination and Cytotoxicity

6-Thioguanosine inhibits germination of Bacillus anthracis spores and prevents spore-induced cytotoxicity in macrophages. This activity profile is distinct from 6-thioguanine and other thiopurines .

Antibacterial Biodefense Spore Germination

Metabolic Activation Pathway Bypass

Unlike the nucleobase prodrugs 6-thioguanine and 6-mercaptopurine, 6-thioguanosine is a nucleoside that bypasses the rate-limiting HGPRT-catalyzed phosphoribosylation step, leading to distinct intracellular metabolic profiles and differential cytotoxicity [1].

Metabolism Pharmacology HGPRT

Recommended Research Applications for 6-Thioguanosine Based on Differential Evidence


Leukemia and Cancer Cell Proliferation Studies

Given its potent IC50 of 0.19 µM against MOLT-4 leukemia cells, 6-thioguanosine is ideally suited for investigating antiproliferative mechanisms in T-cell leukemia models and for comparative studies with less potent analogs [1].

Antiviral Screening and Coronavirus Research

The compound's 77.04% inhibition of SARS-CoV-2-induced cytotoxicity at 10 µM and 99.2% inhibition of the 3CL-Pro protease at 20 µM support its use in antiviral drug discovery programs targeting coronaviruses [1].

Bacterial Pathogenesis and Biodefense Studies

6-Thioguanosine's ability to inhibit B. anthracis spore germination (Ki = 98 µM) and protect macrophages from spore-induced cytotoxicity makes it a valuable tool for studying host-pathogen interactions and screening for anti-anthrax agents [1].

Metabolism and HGPRT-Dependent Pathway Research

Due to its nucleoside structure that bypasses the HGPRT activation step required for 6-thioguanine, 6-thioguanosine serves as a critical probe for dissecting thiopurine metabolism, resistance mechanisms, and the role of salvage pathways in nucleotide analog pharmacology [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


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